molecular formula C9H10N2O B011170 2-Amino-3-ethyl-4-hydroxybenzonitrile CAS No. 102569-27-7

2-Amino-3-ethyl-4-hydroxybenzonitrile

Cat. No. B011170
M. Wt: 162.19 g/mol
InChI Key: KVLHEPUUHJWMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-ethyl-4-hydroxybenzonitrile (AEHB) is a chemical compound used in scientific research. It is a member of the benzonitrile family and is commonly used as a precursor in the synthesis of other chemical compounds.

Mechanism Of Action

2-Amino-3-ethyl-4-hydroxybenzonitrile is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling pathways.

Biochemical And Physiological Effects

2-Amino-3-ethyl-4-hydroxybenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-3-ethyl-4-hydroxybenzonitrile in lab experiments is its relatively simple synthesis method. Additionally, its potential as a therapeutic agent makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in future studies.

Future Directions

There are several potential future directions for research involving 2-Amino-3-ethyl-4-hydroxybenzonitrile. One area of interest is in developing more potent and selective inhibitors of protein kinase C. Additionally, further studies are needed to better understand the mechanism of action of 2-Amino-3-ethyl-4-hydroxybenzonitrile and its potential use in the treatment of various diseases. Finally, research could be conducted to explore the use of 2-Amino-3-ethyl-4-hydroxybenzonitrile in combination with other therapeutic agents to enhance its effectiveness.

Synthesis Methods

2-Amino-3-ethyl-4-hydroxybenzonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzonitrile with ethylamine. The resulting intermediate is then reduced with sodium borohydride to form 2-Amino-3-ethyl-4-hydroxybenzonitrile.

Scientific Research Applications

2-Amino-3-ethyl-4-hydroxybenzonitrile has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

CAS RN

102569-27-7

Product Name

2-Amino-3-ethyl-4-hydroxybenzonitrile

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-3-ethyl-4-hydroxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-2-7-8(12)4-3-6(5-10)9(7)11/h3-4,12H,2,11H2,1H3

InChI Key

KVLHEPUUHJWMRV-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1N)C#N)O

Canonical SMILES

CCC1=C(C=CC(=C1N)C#N)O

synonyms

Benzonitrile, 2-amino-3-ethyl-4-hydroxy-

Origin of Product

United States

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